Pyrromethene 546 Pyrromethene 546 BODIPY 493/503 is a lipophilic fluorescent probe that localizes to polar lipids and can be used to label cellular neutral lipid contents, particularly those localized to lipid droplets, in live and fixed cells. BODIPY 493/503 is compatible with epifluorescent, confocal, and two-photon microscopy, as well as flow cytometry. It displays excitation/emission maxima of 493/503 nm, respectively, and can be used for live and fixed cell applications.
Difluoro{2-(1-(3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl)-3,5-dimethyl-1H-pyrrolato-N}boron is an organoboron composed of dipyrromethene with a boron in the center. It is a fluorescent dye with a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region.

Brand Name: Vulcanchem
CAS No.: 121207-31-6
VCID: VC21312316
InChI: InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3
SMILES: [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F
Molecular Formula: C14H17BF2N2
Molecular Weight: 262.11 g/mol

Pyrromethene 546

CAS No.: 121207-31-6

Cat. No.: VC21312316

Molecular Formula: C14H17BF2N2

Molecular Weight: 262.11 g/mol

* For research use only. Not for human or veterinary use.

Pyrromethene 546 - 121207-31-6

Specification

Description BODIPY 493/503 is a lipophilic fluorescent probe that localizes to polar lipids and can be used to label cellular neutral lipid contents, particularly those localized to lipid droplets, in live and fixed cells. BODIPY 493/503 is compatible with epifluorescent, confocal, and two-photon microscopy, as well as flow cytometry. It displays excitation/emission maxima of 493/503 nm, respectively, and can be used for live and fixed cell applications.
Difluoro{2-(1-(3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl)-3,5-dimethyl-1H-pyrrolato-N}boron is an organoboron composed of dipyrromethene with a boron in the center. It is a fluorescent dye with a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region.

CAS No. 121207-31-6
Molecular Formula C14H17BF2N2
Molecular Weight 262.11 g/mol
IUPAC Name 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Standard InChI InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3
Standard InChI Key DRJHPEGNOPSARR-UHFFFAOYSA-N
SMILES [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F
Canonical SMILES [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F

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